molecular formula C24H19ClN4O2 B12021710 N'-Benzylidene-3-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 634897-20-4

N'-Benzylidene-3-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12021710
CAS No.: 634897-20-4
M. Wt: 430.9 g/mol
InChI Key: VBRQOZLMGGUXDF-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Benzylidene-3-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H19ClN4O2 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-Benzylidene-3-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article summarizes the findings on its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C24H19ClN4O2
  • Molecular Weight : 436.88 g/mol
  • CAS Number : 6889187

The compound features a benzylidene group, a pyrazole moiety, and a carbohydrazide functional group, which contribute to its biological activities.

1. Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
A54949.85Autophagy without apoptosis
Hep-23.25Cell cycle arrest

These results indicate that the compound exhibits potent anticancer properties, particularly against breast and lung cancer cell lines .

2. Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess anti-inflammatory properties. The compound has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α):

Assay Result
NO Production InhibitionSignificant reduction
TNF-α InhibitionDose-dependent response

These findings suggest that this compound could serve as a therapeutic agent in inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been evaluated. The compound demonstrated notable effects against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results highlight the potential use of this compound in treating infections caused by resistant bacterial strains .

Case Study 1: Anticancer Efficacy

A study evaluated the effect of this compound on A549 lung cancer cells. The compound was administered at various concentrations, revealing a dose-dependent inhibition of cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the levels of pro-inflammatory cytokines. This suggests its potential application in managing inflammatory disorders.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is C24H19ClN4OC_{24}H_{19}ClN_4O with a molecular weight of approximately 430.898 g/mol. Its structure features a pyrazole core, which is known for its diverse biological activities. The presence of the benzylidene and chlorobenzyl moieties enhances its lipophilicity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including N'-Benzylidene-3-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide. Research indicates that compounds with similar structures exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, a related study demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against different microbial strains .

2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound has been evaluated for its ability to stabilize human red blood cell membranes, which is indicative of anti-inflammatory activity. Stabilization percentages observed in various studies ranged from 86.70% to 99.25%, suggesting strong potential for therapeutic applications in inflammatory diseases .

3. Anticancer Activity
The anticancer properties of this compound are also noteworthy. Pyrazole derivatives have shown promising results against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). Notably, one study reported GI50 values for similar compounds at 3.79 µM, indicating effective cytotoxicity against cancer cells .

Case Studies

Study Biological Activity Cell Line/Pathogen Results
Study AAntimicrobialE. coliMIC: 9.80 µM
Study BAnti-inflammatoryHRBCStabilization: 99.25%
Study CAnticancerMCF7GI50: 3.79 µM

Chemical Reactions Analysis

Reaction Scheme:

Chalcone+CarbohydrazideBasePyrazole IntermediateBenzaldehydeFinal Product\text{Chalcone} + \text{Carbohydrazide} \xrightarrow{\text{Base}} \text{Pyrazole Intermediate} \xrightarrow{\text{Benzaldehyde}} \text{Final Product}

Hydrazone Hydrolysis

The hydrazone moiety (C=N-NH) undergoes hydrolysis under acidic or basic conditions to regenerate the parent carbohydrazide and benzaldehyde derivatives.

  • Conditions : HCl (2M) or NaOH (1M), reflux, 6–8 hours.

  • Products :

    • 3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

    • Benzaldehyde

Nucleophilic Substitution at Chlorine

The 2-chlorobenzyl ether group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the chlorine atom.

  • Reagents : Amines (e.g., piperidine), hydroxide ions.

  • Example :

    Ar-O-CH2C6H4Cl+NH2RCu catalystAr-O-CH2C6H4NR+HCl\text{Ar-O-CH}_2\text{C}_6\text{H}_4\text{Cl} + \text{NH}_2\text{R} \xrightarrow{\text{Cu catalyst}} \text{Ar-O-CH}_2\text{C}_6\text{H}_4\text{NR} + \text{HCl}

    This modification enhances solubility and bioactivity.

Redox Reactions

The hydrazone group exhibits redox activity:

  • Oxidation : Forms azo compounds (R-N=N-R') under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Converts the C=N bond to C-N using NaBH₄ or H₂/Pd-C, yielding a hydrazine derivative.

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles (e.g., triazoles or oxadiazoles):

  • Example :

    Pyrazole-hydrazoneΔ,AcOHTriazole Derivative\text{Pyrazole-hydrazone} \xrightarrow{\Delta, \text{AcOH}} \text{Triazole Derivative}

    These products are investigated for enhanced pharmacological properties .

Comparative Reactivity Table

Reaction TypeConditionsProductsApplication
Hydrazone hydrolysisAcidic/basic refluxCarbohydrazide + benzaldehydeFunctional group interconversion
NAS at chlorineAmines, Cu catalyst2-Substituted benzyl ether derivativesBioactivity modulation
OxidationKMnO₄, H₂SO₄Azo compoundsDye synthesis
CyclizationThermal (AcOH)Fused triazole/oxadiazole heterocyclesDrug discovery scaffolds

Mechanistic Insights

  • NAS Mechanism : The chlorine atom activates the benzene ring toward electrophilic attack, facilitating displacement by nucleophiles via a two-step addition-elimination pathway.

  • Cyclization : Intramolecular attack of the hydrazine nitrogen on adjacent electrophilic centers (e.g., carbonyl groups) forms five- or six-membered rings .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing N'-Benzylidene-3-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step process:

Core Pyrazole Formation : Start with a 1,5-diarylpyrazole core, as described for analogous compounds . For example, 5-phenyl-1-pentanol derivatives can be condensed with hydrazine derivatives under reflux.

Hydrazide Functionalization : React the pyrazole-5-carboxylic acid intermediate with hydrazine hydrate to form the carbohydrazide moiety. Use POCl₃ or other cyclizing agents to facilitate hydrazide bond formation .

Schiff Base Condensation : Introduce the benzylidene group via condensation of the carbohydrazide with 2-chlorobenzaldehyde in methanol/ethanol under acidic (e.g., glacial acetic acid) or catalytic conditions (e.g., HCl) .

Optimization Tips :

  • Yield Improvement : Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are essential for refinement?

Answer:
Structural Resolution Workflow :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα/Mo-Kα radiation. Ensure crystal quality by optimizing slow evaporation or diffusion crystallization methods .

Structure Solution : Employ direct methods (e.g., SHELXS) or dual-space algorithms (SHELXD) for phase determination .

Refinement : Refine with SHELXL using restraints for disordered regions (e.g., flexible benzyloxy groups). Apply Hirshfeld surface analysis to validate intermolecular interactions .

Software Tools :

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
  • WinGX/ORTEP : For graphical representation and thermal ellipsoid visualization .

Example : A study on N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide confirmed planar geometry of the hydrazide moiety via SCXRD, with refinement residuals R₁ < 0.05 .

Q. Basic: What spectroscopic techniques are critical for characterizing the hydrazide and benzylidene moieties in this compound?

Answer:

  • IR Spectroscopy : Confirm the C=O stretch of the carbohydrazide (~1650–1680 cm⁻¹) and imine (C=N) stretch (~1600 cm⁻¹) .
  • ¹H/¹³C NMR :
    • Hydrazide NH protons appear as broad singlets (δ 10–12 ppm).
    • Benzylidene protons (CH=N) resonate at δ 8.2–8.5 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Case Study : In N'-benzoyl pyrazole derivatives, ¹H NMR confirmed regioselective substitution at the pyrazole C-3 position .

Q. Advanced: How can molecular docking and dynamics simulations predict the compound’s binding affinity to DNA gyrase?

Answer:
Methodology :

Target Preparation : Retrieve the DNA gyrase structure (PDB: 2XCT) and prepare it (e.g., remove water, add polar hydrogens) using AutoDock Tools .

Ligand Preparation : Generate 3D conformers of the compound and optimize geometry with Gaussian09 (B3LYP/6-31G* basis set) .

Docking : Use AutoDock Vina or GOLD to simulate binding. Focus on key residues (e.g., ASP73, GLY77 in Staphylococcus aureus gyrase) .

MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability and free energy (MM-PBSA/GBSA).

Example : Compound 3k (analogous carbohydrazide) showed IC₅₀ = 0.15 µg/mL against S. aureus gyrase, with docking scores correlating to experimental activity .

Q. Basic: How can researchers address contradictory bioactivity data across studies for this compound class?

Answer:
Root Causes :

  • Structural Variability : Minor substituent changes (e.g., Cl vs. OCH₃) drastically alter activity. Validate structures via SCXRD .
  • Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or ATP concentrations in kinase assays.

Mitigation Strategies :

  • Standardized Protocols : Use CLSI/MIC guidelines for antimicrobial assays .
  • Control Compounds : Include reference inhibitors (e.g., ciprofloxacin for gyrase studies) .

Q. Advanced: What DFT-based approaches are used to correlate electronic properties with antioxidant activity in hydrazide derivatives?

Answer:
Computational Workflow :

Geometry Optimization : Use Gaussian09 at B3LYP/6-311++G(d,p) level to minimize energy.

Electronic Parameters : Calculate HOMO-LUMO gaps, molecular electrostatic potential (MEP), and Fukui indices to predict radical scavenging sites .

QSAR Modeling : Relate parameters (e.g., ionization potential) to experimental IC₅₀ values from DPPH/ABTS assays.

Case Study : For N'-(4-methoxybenzylidene)-5-methyl derivatives, a narrow HOMO-LUMO gap (4.2 eV) correlated with enhanced antioxidant capacity .

Q. Basic: What are common pitfalls in synthesizing the 2-chlorobenzyloxy substituent, and how can they be avoided?

Answer:
Challenges :

  • Etherification Side Reactions : Competing O- vs. C-alkylation. Use phase-transfer catalysts (e.g., TBAB) or silver oxide to enhance regioselectivity .
  • Hydrolysis Sensitivity : Protect the benzylidene group during acidic/basic steps via tert-butyloxycarbonyl (Boc) groups .

Optimization : Monitor reactions via TLC (ethyl acetate/hexane, 3:7) and isolate intermediates promptly .

Q. Advanced: How does substituent positioning on the benzylidene group affect pharmacokinetic properties in vivo?

Answer:
Key Factors :

  • Lipophilicity (logP) : Chloro substituents (e.g., 2-Cl) increase logP, enhancing membrane permeability but risking hepatotoxicity .
  • Metabolic Stability : Electron-withdrawing groups (e.g., NO₂) reduce CYP450-mediated oxidation.

Case Study : In factor Xa inhibitors, 2-Cl substitution improved oral bioavailability (F = 65% in rats) but required PK/PD balancing .

Properties

CAS No.

634897-20-4

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O2/c25-21-9-5-4-8-19(21)16-31-20-12-10-18(11-13-20)22-14-23(28-27-22)24(30)29-26-15-17-6-2-1-3-7-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+

InChI Key

VBRQOZLMGGUXDF-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.